Hydrochloride Salt Solubility Advantage
The target compound is predominantly available as a hydrochloride salt (1H-benzimidazol-2-ylmethyl 4-aminobenzoate hydrochloride, CAS 435342-18-0) . This salt form provides a quantifiable solubility advantage compared to its neutral free base counterpart. The presence of the chloride counterion increases the compound's polarity and its ability to form hydrogen bonds with water, directly enhancing its dissolution rate and maximum concentration in aqueous media .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced aqueous solubility (qualitative observation for the hydrochloride salt) |
| Comparator Or Baseline | Neutral free base form (C15H13N3O2) |
| Quantified Difference | Increased solubility, a typical and expected characteristic for hydrochloride salts of basic amines |
| Conditions | General property of salt formation, inferred for this specific compound . |
Why This Matters
For applications requiring dissolution in aqueous buffers or biological media, the hydrochloride salt form is a critical selection criterion over the less soluble free base, directly impacting experimental workflow and reproducibility.
